molecular formula C48H40O4P2Ru B2489104 (R)-Ru(OAc)2(BINAP) CAS No. 261948-85-0

(R)-Ru(OAc)2(BINAP)

Cat. No. B2489104
M. Wt: 843.86
InChI Key: XANQJWCSQJDBEA-UHFFFAOYSA-N
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Description

“®-Ru(OAc)2(BINAP)” is a chiral catalyst that is often used in asymmetric hydrogenation reactions . The compound’s full name is Diacetato [®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) .


Synthesis Analysis

The synthesis of ®-BINAP involves the preparation of ditriflate of 1,1’-bi-2-naphthol and the subsequent preparation of ®- (+)-BINAP . The process involves several steps, including the use of various reagents and conditions .


Molecular Structure Analysis

The empirical formula of “®-Ru(OAc)2(BINAP)” is C48H38O4P2Ru, and its molecular weight is 841.83 . The compound is a complex of ruthenium with the chiral ligand BINAP, which stands for 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .


Chemical Reactions Analysis

“®-Ru(OAc)2(BINAP)” is known to catalyze the asymmetric hydrogenation of 1,1’-disubstituted olefins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .


Physical And Chemical Properties Analysis

“®-Ru(OAc)2(BINAP)” is a powder that should be stored at 2-8°C . It is a combustible solid, and its flash point is not applicable .

Scientific Research Applications

  • Chemistry of Ruthenium(II) Alkyl Binap Complexes :

    • Geldbach et al. (2003) explored the reactions of bis-isopropyl and bis-cyclohexyl alkyl Binap ligands with [RuCl2(η6-p-cymene)]2. They reported novel dinuclear chloro-bridged Ru compounds with Binap ligands acting as six-electron donors, demonstrating unique bonding and isomerization reactions. This study provided insights into the complex interactions and potential applications of Ruthenium-Binap complexes in synthetic chemistry (Geldbach, Pregosin & Albinati, 2003).
  • Protonation and NMR Studies :

    • Geldbach et al. (2002) conducted protonation and NMR studies on 13C-acetate enriched Ru(OAc)2(Binap), revealing insights into the P-C bond splitting reaction and the production of acetic anhydride and water. This research contributes to understanding the mechanisms of chemical reactions involving Ru(OAc)2(Binap) (Geldbach, Reijer, Wörle & Pregosin, 2002).
  • Synthesis of Ru(BINAP) Type Complexes :

    • Chana and Laneman (1994) developed new methods for synthesizing Ru(BINAP) complexes. Their research identified a major decomposition product and led to a high-yield synthesis method for Ru(BINAP)(OAc)2, contributing to more efficient production of these complexes (Chana & Laneman, 1994).
  • Structural Studies on Novel Ru(II)–Binap Complexes :

    • Geldbach et al. (2006) reported the solid-state structures of Ru(II)–Binap complexes, offering valuable structural information. This research helps in understanding the bonding and behavior of such complexes, which is crucial for their application in various chemical processes (Geldbach, Pregosin, Rizzato & Albinati, 2006).
  • Asymmetric Hydrogenation of Olefins :

    • Ohta et al. (1995) investigated the asymmetric hydrogenation of olefins using Ru(II) and Rh(I) complexes of BINAP as catalysts. This research contributes to the field of catalysis, particularly in achieving high enantioselectivities in hydrogenation reactions (Ohta, Ikegami, Miyake & Takaya, 1995).
  • Ruthenium-Catalyzed Isomerization :

    • Ishiga et al. (2021) described a method for the catalytic ortho to para transposition of a silyl group in aniline derivatives using [RuCl2(p-cymene)]2/BINAP. This highlights the application of Ruthenium-BINAP complexes in catalytic isomerization processes (Ishiga, Ohta, Kodama & Tobisu, 2021).

Safety And Hazards

“®-Ru(OAc)2(BINAP)” is classified as a combustible solid . It should be handled with care to avoid dust formation and inhalation .

properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANQJWCSQJDBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ru(OAc)2(BINAP)

CAS RN

261948-85-0, 325146-81-4
Record name Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
21
Citations
H Bernas, A Bernas, P Mäki-Arvela, R Leino… - Catalysis Science & …, 2012 - pubs.rsc.org
The asymmetric hydrogenation of geraniol (3,7-dimethylocta-2,6-dien-1-ol) to citronellol was performed using ruthenium BINAP catalysts at 60 C. The influence of solvent (methanol, …
Number of citations: 5 pubs.rsc.org
S Feng, B Ren, L Li, F Xia, Z Tang, Y Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
A highly efficient N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers was successfully achieved by using the commercially available ligand (R…
Number of citations: 1 pubs.rsc.org
KH Ahn, C Ham, SK Kim, CW Cho - The Journal of Organic …, 1997 - ACS Publications
The sultam compounds 1 and 2 are an important class of chiral auxiliaries, developed by Oppolzer and coworkers. 1 They are structurally simpler than the wellknown Oppolzer’s …
Number of citations: 81 pubs.acs.org
J Xue, Z Han, G Li, KA Emmanuel… - Beilstein Journal of …, 2020 - beilstein-journals.org
Lipid A, the hydrophobic domain of lipopolysaccharide (LPS), is a strong immunostimulator and therefore a valuable target for the development of novel immunomodulators. Various …
Number of citations: 1 www.beilstein-journals.org
CI Herrerías - Platinum Metals Review, 2011 - pdfs.semanticscholar.org
Selective precious metal catalysts play key roles in value added fine chemicals synthesis doi: 10.1595/147106711X541688 http://www. platinummetalsreview. com/the use of platinum …
Number of citations: 7 pdfs.semanticscholar.org
JM Fraile, CI Herrerías - 2011 - digital.csic.es
Selective precious metal catalysts play key roles in value added fine chemicals synthesis doi: 10.1595/147106711X541688 http://www. platinummetalsreview. com/the use of platinum …
Number of citations: 0 digital.csic.es
S Feng, H Zhang, Z Tang, X Peng, M Yang… - … Process Research & …, 2022 - ACS Publications
Chemical process development efforts leading to the large-scale production of RGT-068A are discussed. Process optimization resulted in (1) successful replacement of the Stille …
Number of citations: 1 pubs.acs.org
AM White, K Dao, D Vrubliauskas… - The Journal of …, 2017 - ACS Publications
Three new isocyanoditerpenes (5–7) have been characterized from Australian specimens of the nudibranch Phyllidiella pustulosa. The planar structure and (3R,6S,7R) absolute …
Number of citations: 33 pubs.acs.org
P Kisszékelyi, T Peňaška… - Beilstein Journal of …, 2022 - beilstein-journals.org
Herein, we present the synthesis and utilization of derivatives of 4H-benzo [b][1, 4] thiazine-3-carboxylic acid. These benzothiazine compounds were assembled via the coupling of …
Number of citations: 1 www.beilstein-journals.org
AA Bisset - 2013 - wrap.warwick.ac.uk
In this project, the asymmetric pressure and transfer hydrogenation of a number of substrates was carried out in attempt to asymmetrically form 5-substituted 6- membered saturated …
Number of citations: 2 wrap.warwick.ac.uk

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